2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE
Overview
Description
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the chloro, difluoromethyl, and methyl substituents. The final step involves the acylation of the pyrazole ring with an appropriate acylating agent to form the acetamide linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methyl groups on the pyrazole ring makes it susceptible to oxidation, forming corresponding alcohols or ketones.
Reduction: The chloro and difluoromethyl groups can be reduced under specific conditions to form the corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE include other pyrazole derivatives with different substituents. These compounds may have similar chemical reactivity but differ in their biological activity and applications. For example, 2-fluorodeschloroketamine is a related compound with a fluorine substituent instead of chlorine, leading to different pharmacological properties . The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF2N5O/c1-5-21-9(4)12(7(2)19-21)18-10(23)6-22-8(3)11(15)13(20-22)14(16)17/h14H,5-6H2,1-4H3,(H,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMNIRMKKNZWCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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